molecular formula C10H17NO5 B14025284 cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

Cat. No.: B14025284
M. Wt: 231.25 g/mol
InChI Key: XPLRZNDPTQWMSL-RNFRBKRXSA-N
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Description

cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl group, and a carboxylic acid functional group. This compound is often used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with tetrahydrofuran-2-carboxylic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: The protected amino acid is then subjected to various reaction conditions to form the desired compound. This may involve the use of solvents like tetrahydrofuran and catalysts to ensure the correct stereochemistry.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products:

    Oxidation: Formation of tetrahydrofuran-2,3-dicarboxylic acid.

    Reduction: Formation of tetrahydrofuran-2-methanol.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of peptides and other complex organic molecules.
  • Employed in the study of stereochemistry and reaction mechanisms.

Biology:

  • Utilized in the synthesis of biologically active peptides and proteins.
  • Investigated for its potential role in enzyme inhibition and protein-protein interactions.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of peptide-based therapeutics.
  • Studied for its role in modulating biological pathways and its potential therapeutic effects.

Industry:

  • Used in the production of fine chemicals and pharmaceuticals.
  • Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • cis-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
  • cis-4-((Tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid
  • cis-4-((Tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid

Comparison:

  • Structural Differences: While the similar compounds have cyclohexane, cyclopentane, or cyclobutane rings, cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid has a tetrahydrofuran ring, which imparts different chemical properties.
  • Reactivity: The presence of the tetrahydrofuran ring can influence the compound’s reactivity, particularly in oxidation and reduction reactions.
  • Applications: The unique structure of this compound makes it suitable for specific applications in peptide synthesis and drug development, where the other similar compounds may not be as effective.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1

InChI Key

XPLRZNDPTQWMSL-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](OC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O

Origin of Product

United States

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